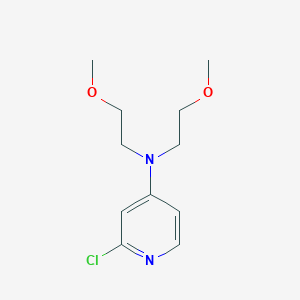

2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, bis(2-methoxyethyl)amine can be synthesized via a Pd-catalyzed Buchwald-Hartwig amination reaction with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine” are not directly available, related compounds such as bis(2-methoxyethyl)amine have been used in various chemical reactions. For example, it has been used in the Pd-catalyzed Buchwald-Hartwig amination reaction with aryl and heteroaryl halides .Scientific Research Applications

Coordination Chemistry

Compounds with similar pyridinylamine structures have been utilized in the synthesis of metal complexes, demonstrating their importance in coordination chemistry. For instance, manganese(II) complexes with 2-aminomethylpyridine-derived ligands have been synthesized and characterized, showing potential applications in magnetism and structural chemistry. These complexes exhibited diverse magnetic properties, dependent on the coordination environment around the manganese(II) center (Wu et al., 2004).

Polymer Chemistry

In polymer chemistry, similar ligands have been employed in the copolymerization of cyclohexene oxide and carbon dioxide, leading to the formation of polycarbonates. This research highlights the role of pyridinylamine derivatives in catalyzing environmentally friendly polymerization processes (Devaine-Pressing et al., 2015).

Materials Science

Compounds structurally related to "2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine" have also found applications in materials science. For example, triarylamine-bearing poly(1,4-phenylenevinylene) derivatives have been studied for their durable aminium polyradical properties, illustrating their potential in creating high-spin organic polymers with unique electronic properties (Kurata et al., 2007).

Mechanism of Action

Target of Action

Many amines interact with various receptors in the body, such as G-protein coupled receptors or ion channels. The specific targets of “2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine” would depend on its structure and properties .

Mode of Action

Amines can act as ligands, binding to their target receptors and inducing a conformational change. This can activate or inhibit the receptor’s function, leading to a cascade of biochemical events .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets neurotransmitter receptors, it could affect synaptic transmission and neuronal signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling and function to potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2-chloro-N,N-bis(2-methoxyethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2/c1-15-7-5-14(6-8-16-2)10-3-4-13-11(12)9-10/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROLUCPUMSIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

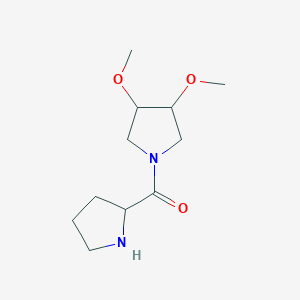

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)

![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)

![2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531500.png)

![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)

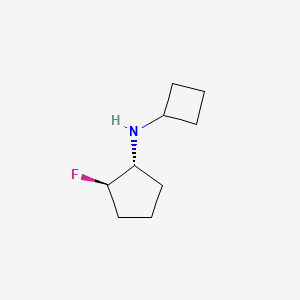

![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)

![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)

![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)

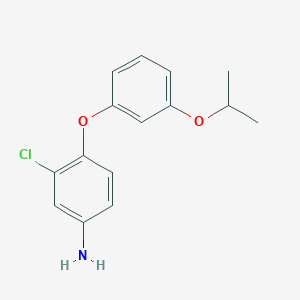

![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)